

Application Note: A Robust HPLC Method for the Quantification of Quercetin Hydrate

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Compound of Interest		
Compound Name:	Quercetin hydrate	
Cat. No.:	B600684	Get Quote

Introduction

Quercetin, a flavonoid widely distributed in the plant kingdom, is a potent antioxidant and has garnered significant interest for its potential therapeutic effects, including anti-inflammatory, anti-carcinogenic, and cardioprotective properties.[1][2] Accurate and reliable quantification of **quercetin hydrate** in various samples, including pharmaceutical formulations, plant extracts, and biological matrices, is crucial for research, development, and quality control. This application note details a validated High-Performance Liquid Chromatography (HPLC) method for the precise quantification of **quercetin hydrate**.

Physicochemical Properties of Quercetin Hydrate

Quercetin (IUPAC name: 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-4H-chromen-4-one) is a crystalline powder with a molecular formula of $C_{15}H_{10}O_{7}$ and a molecular weight of 302.236 g/mol .[1][2] It is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and acetone.[1][3] Quercetin exhibits characteristic UV absorbance with two major peaks, one in the range of 250-260 nm and another around 370-380 nm.[4][5] The dihydrate form is a common commercially available variant.[6][7]

Experimental Protocols Materials and Reagents

• Quercetin hydrate (≥95% purity)



- HPLC grade methanol
- HPLC grade acetonitrile
- HPLC grade water
- Formic acid (analytical grade)
- 0.45 μm syringe filters

Instrumentation

- An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
- A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Data acquisition and processing software.

Preparation of Standard Solutions

- Standard Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **quercetin hydrate** and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and make up the volume to the mark. Sonicate for 10 minutes to ensure complete dissolution.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 μg/mL.

Sample Preparation

The sample preparation will vary depending on the matrix. For a solid dosage form:

- Weigh and finely powder a representative sample.
- Accurately weigh an amount of powder equivalent to 10 mg of quercetin and transfer it to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 30 minutes.



- Make up the volume with methanol and mix thoroughly.
- Filter an aliquot of the solution through a 0.45 μm syringe filter into an HPLC vial.
- Dilute the filtered solution with the mobile phase to a concentration within the calibration curve range.

HPLC Method

- Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 μm).
- Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a ratio of 40:60 (v/v).[8]
- Flow Rate: 1.0 mL/min.[9][10]
- Injection Volume: 20 μL.[11]
- Column Temperature: 30 °C.
- Detection Wavelength: 370 nm.[11]
- Run Time: 10 minutes.

Data Presentation

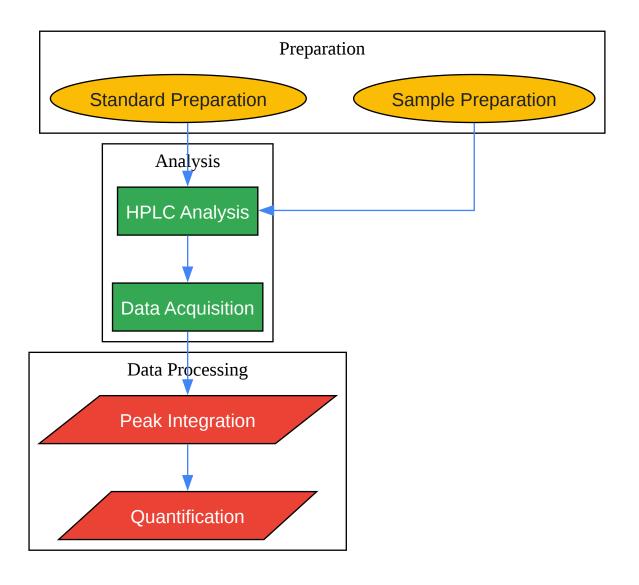
The quantitative performance of the HPLC method is summarized in the table below. These values are representative and may vary slightly between different instruments and laboratories.



Parameter	Result
Retention Time (min)	~4.2
Linearity Range (μg/mL)	1 - 100
Correlation Coefficient (r²)	> 0.999
Limit of Detection (LOD) (μg/mL)	0.15
Limit of Quantification (LOQ) (μg/mL)	0.45
Precision (%RSD)	< 2%
Accuracy (% Recovery)	98 - 102%

Mandatory Visualizations





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Caption: Experimental workflow for quercetin hydrate quantification.





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Caption: Logical relationship of HPLC separation for quercetin.

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